molecular formula C10H7FO3 B13202655 Methyl 7-fluoro-1-benzofuran-3-carboxylate

Methyl 7-fluoro-1-benzofuran-3-carboxylate

Cat. No.: B13202655
M. Wt: 194.16 g/mol
InChI Key: ACNKXSRRLLSGAO-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-benzofuran-3-carboxylate is a fluorinated benzofuran derivative characterized by a fused aromatic benzofuran ring system substituted with a fluorine atom at the 7-position and a methyl ester group at the 3-position. Its molecular formula is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine and the ester functional group, making it a versatile intermediate in pharmaceutical and materials chemistry. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

The fluorine atom at the 7-position enhances metabolic stability and modulates electronic properties, while the ester group provides a handle for further chemical modifications. Single-crystal X-ray studies of related fluorinated benzofuran derivatives (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) reveal planar benzofuran cores stabilized by intermolecular hydrogen bonding, which may influence crystallization behavior and solubility .

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 7-fluoro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7FO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3

InChI Key

ACNKXSRRLLSGAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis for the cyclization of aryl acetylenes is also a notable method .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is fundamental for generating bioactive derivatives or intermediates.

Reaction Conditions :

  • Base : NaOH or KOH in aqueous ethanol

  • Temperature : Reflux conditions (60–100°C)

  • Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of methanol.

Product : 7-Fluoro-1-benzofuran-3-carboxylic acid
Yield : >85% (analogous to ethyl ester hydrolysis in)

Nucleophilic Acyl Substitution

The ester participates in nucleophilic substitutions, enabling functional group interconversion.

Transesterification

Reagents : Alcohol (e.g., ethanol) with acid (H₂SO₄) or base (NaOEt) catalyst
Product : Ethyl 7-fluoro-1-benzofuran-3-carboxylate
Application : Solubility modulation for specific synthetic or pharmacological applications.

Aminolysis

Reagents : Primary/secondary amines (e.g., NH₃, alkylamines)
Product : 7-Fluoro-1-benzofuran-3-carboxamide derivatives
Significance : Amides are common motifs in drug discovery.

Reduction to Alcohol

The ester can be reduced to a primary alcohol, though direct evidence is limited.

Reagents : LiAlH₄ in anhydrous THF or Et₂O
Product : 3-(Hydroxymethyl)-7-fluoro-1-benzofuran
Mechanism : Hydride attack at the carbonyl group, followed by methanol elimination.

Ring Functionalization

The benzofuran core may undergo electrophilic substitution, though fluorine’s electron-withdrawing effect limits reactivity.

Nitration/Sulfonation

Challenges : Fluorine deactivates the aromatic ring, requiring harsh conditions.
Directed Sites : Meta to fluorine or ortho/para to the ester, depending on reaction dynamics.

Copper-Catalyzed Coupling

While not directly observed, analogous syntheses suggest potential for metal-mediated reactions.

Example : Copper(I)-catalyzed intramolecular C–O bond formation (as in synthesis of methyl 6-fluoro analogs ).

Mechanistic Insights

  • Ester Reactivity : Governed by the electron-deficient carbonyl carbon, facilitating nucleophilic attacks.

  • Fluorine Effects : Enhances metabolic stability and directs electrophiles meta to its position .

Scientific Research Applications

Methyl 7-fluoro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The presence of the fluorine atom enhances its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 7-fluoro-1-benzofuran-3-carboxylate and analogous compounds:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 7-F, 3-COOCH₃ Fluorine, methyl ester 194.16 Pharmaceutical intermediate
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate 7-F, 5-COOCH₃, 2,3-dihydro Fluorine, saturated ring, ester 196.18 Synthetic precursor
Sandaracopimaric acid methyl ester Terpenoid backbone Diterpene, methyl ester ~330 (estimated) Natural resin component
2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 2-CH₂COOH Carboxylic acid, fluorine 238.23 Antimicrobial activity


Key Observations:

  • Positional Isomerism : The placement of fluorine and ester groups significantly alters reactivity. For example, this compound (3-COOCH₃) has a distinct electronic profile compared to its 5-carboxylate isomer, which may affect hydrogen-bonding interactions and solubility .
  • Biological Activity : Carboxylic acid derivatives (e.g., 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid) demonstrate antimicrobial properties, whereas ester derivatives like this compound are more commonly used as synthetic intermediates due to their hydrolytic stability .

Physicochemical Properties

  • Melting Points: Fluorinated benzofuran esters generally exhibit higher melting points than non-fluorinated analogs due to increased dipole interactions. For example, the title compound’s analog in melts at 436–437 K, attributed to strong O–H···O hydrogen bonds .
  • Solubility : The methyl ester group enhances lipophilicity, making this compound more soluble in organic solvents (e.g., chloroform, ethyl acetate) compared to carboxylic acid derivatives .

Pharmacological Potential

  • Antimicrobial Activity : Fluorinated benzofuran carboxylic acids show efficacy against Gram-positive bacteria due to interactions with bacterial membranes .
  • Antitumor Potential: Analogous compounds with electron-withdrawing groups (e.g., fluorine) inhibit cancer cell proliferation by targeting tubulin polymerization .

Biological Activity

Methyl 7-fluoro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The structural modifications in these compounds significantly influence their pharmacological properties. Specifically, the introduction of halogen atoms, such as fluorine in this compound, can enhance stability and biological activity due to increased electron-withdrawing effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro assays demonstrated that this compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound displayed IC50 values indicating effective inhibition of cell growth.
    • A comparative study showed that structural analogs with different substituents on the benzofuran ring had varying degrees of activity, emphasizing the importance of molecular structure in determining biological efficacy .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process triggers mitochondrial dysfunction and subsequent apoptosis .
    • Specific pathways affected include the MAPK/ERK signaling cascade, which is crucial for regulating cell proliferation and survival. Inhibition of this pathway has been linked to enhanced apoptosis rates in treated cells .

Antibacterial Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against several bacterial strains.

Research Findings

  • Studies reported that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MIC) were determined through standard broth dilution methods, showcasing its potential as an antibacterial agent .

Summary of Biological Activities

Biological ActivityDescriptionReferences
Anticancer Induces apoptosis in cancer cells via ROS generation; inhibits proliferation in MCF-7 and HCT116 cell lines
Antibacterial Effective against various bacterial strains with determined MIC values

Q & A

Q. What are the common synthetic routes for Methyl 7-fluoro-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors followed by esterification. For example, fluorobenzofuran cores can be constructed via acid-catalyzed cyclization of substituted phenols, with subsequent esterification using methanol under reflux. Optimization strategies include:
  • Varying catalysts (e.g., H₂SO₄ vs. TsOH) to improve cyclization efficiency.
  • Adjusting solvent polarity (e.g., DMF vs. THF) to enhance intermediate solubility.
  • Monitoring reaction progress via TLC or HPLC to identify optimal quenching points .
    Table 1 : Example Synthetic Parameters for Benzofuran Derivatives
StepConditionsYield RangeKey Observations
CyclizationH₂SO₄, 80°C, 12h50-65%Higher purity with THF
EsterificationMeOH, reflux, 6h70-85%Excess MeOH improves yield

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and carbonyl carbon signals (~165-170 ppm in ¹³C NMR).
  • 19F NMR : Confirm fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic F).
  • IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Structural validation via single-crystal X-ray diffraction (SHELXL refinement , ORTEP-3 visualization ) is recommended for unambiguous confirmation .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer : Contradictions often arise from disorder, twinning, or poor data quality. Strategies include:
  • SHELXL Refinement : Use restraints for disordered atoms and test for twin laws (e.g., ROTAX in SHELXL ).
  • Hamilton R-factor Ratio Test : Statistically compare models to resolve ambiguities in atomic positions.
  • Data Quality Checks : Analyze I/σ(I) trends and completeness to exclude weak reflections.
    Table 2 : Common SHELXL Commands for Disorder Handling
CommandFunctionApplication Example
PARTAssign partial occupanciesDisordered solvent molecules
SIMURestrain thermal motionOverlapping atoms

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reactivity:
  • Hammett Analysis : Compare σₚ values to quantify electronic effects on reaction rates (e.g., nucleophilic acyl substitution).
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, highlighting electron-deficient regions near the fluorine atom.
  • Comparative Kinetic Studies : Measure rate constants for ester hydrolysis (fluorinated vs. non-fluorinated) under controlled pH conditions .

Q. What advanced spectroscopic methods can resolve overlapping signals in crowded NMR spectra?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve ¹H-¹H coupling networks and assign ¹³C-¹H correlations.
  • Selective Decoupling : Suppress specific fluorine-proton couplings to simplify splitting patterns.
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to probe conformational exchange (e.g., hindered rotation in esters) .

III. Methodological Tools and Validation

  • Crystallography Software : SHELXL (refinement ), ORTEP-3 (visualization ), and Coot (model building) are critical for structural validation.
  • Spectroscopic Databases : Cross-reference with PubChem or SciFinder for analogous compounds, but avoid unreliable sources like BenchChem .

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